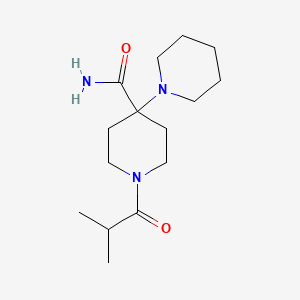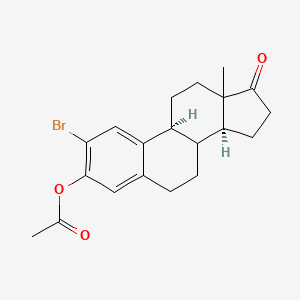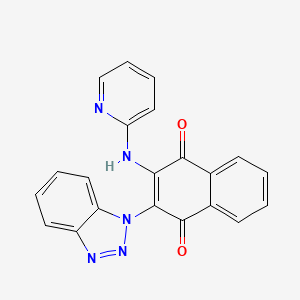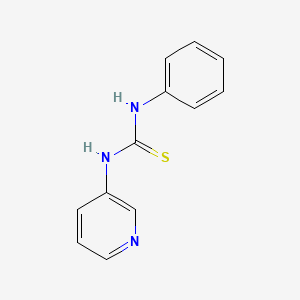
1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-methylpropanoyl chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoyl chloride: A precursor in the synthesis of 1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide.
Piperidine derivatives: Compounds with similar structures but different functional groups.
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H27N3O2 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
1-(2-methylpropanoyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H27N3O2/c1-12(2)13(19)17-10-6-15(7-11-17,14(16)20)18-8-4-3-5-9-18/h12H,3-11H2,1-2H3,(H2,16,20) |
InChI Key |
IXLCEKMVOKGSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B11072179.png)
![[3-(4-methoxyphenyl)-4-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1H-pyrazol-1-yl]acetic acid](/img/structure/B11072183.png)
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)

![Benzyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11072203.png)

![2,4-difluoro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11072213.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B11072217.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11072223.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide](/img/structure/B11072236.png)
![3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11072264.png)
![(4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11072268.png)
![6-(3,4-dimethoxyphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072269.png)
